2,6-Dimethoxy-4-chloro-5-ethylpyrimidine
Description
2,6-Dimethoxy-4-chloro-5-ethylpyrimidine is a substituted pyrimidine derivative characterized by methoxy groups at positions 2 and 6, a chlorine atom at position 4, and an ethyl group at position 5. This compound’s structure combines electron-withdrawing (chloro, methoxy) and lipophilic (ethyl) substituents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its reactivity and physicochemical properties are influenced by the interplay of these functional groups, which also dictate its applications in drug design and material science.
Properties
Molecular Formula |
C8H11ClN2O2 |
|---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
4-chloro-5-ethyl-2,6-dimethoxypyrimidine |
InChI |
InChI=1S/C8H11ClN2O2/c1-4-5-6(9)10-8(13-3)11-7(5)12-2/h4H2,1-3H3 |
InChI Key |
VONNDZOXUOHVCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(N=C1Cl)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Pyrimidine Derivatives
Substituent Patterns and Structural Variations
The biological and chemical behavior of pyrimidine derivatives is highly dependent on substituent type, position, and electronic effects. Below is a comparison of key analogues:
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Electronic and Steric Effects
- Methoxy vs. Methyl Groups : Methoxy groups at positions 2 and 6 (target compound) introduce electron-withdrawing effects via resonance, enhancing electrophilicity at the C4 chlorine for nucleophilic substitution. In contrast, methyl groups (e.g., 4-chloro-5-ethyl-2,6-dimethylpyrimidine ) provide steric bulk without significant electronic perturbation.
- Dichloro Substitution : Compounds like 4,6-dichloro-5-methoxypyrimidine exhibit higher reactivity due to dual electron-withdrawing groups, favoring cross-coupling or substitution reactions.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2,6-Dimethoxy-4-chloro-5-ethylpyrimidine, and how can reaction conditions be optimized?
- Methodology : Begin with nucleophilic substitution on a pyrimidine core. For example, introduce methoxy groups via alkoxylation under basic conditions (e.g., NaH in DMF at 0–5°C), followed by chlorination using POCl₃ or PCl₅. Ethyl substitution at position 5 may require alkylation with ethyl halides in the presence of a base like K₂CO₃. Optimize yields by controlling stoichiometry, temperature (60–80°C for alkylation), and reaction time (12–24 hours) .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane).
Q. Which spectroscopic techniques are most effective for characterizing substituent arrangement?
- Approach : Use and NMR to confirm methoxy (-OCH₃) and ethyl (-CH₂CH₃) groups. Chlorine substitution at position 4 is confirmed by NMR deshielding effects (δ ~8.5 ppm for adjacent protons). IR spectroscopy validates C-Cl stretches (~550–600 cm⁻¹). Mass spectrometry (ESI-MS or EI-MS) confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in halogenated pyrimidine structures?
- Method : Use SHELX software for structure refinement. Collect high-resolution (<1.0 Å) single-crystal data at low temperatures (e.g., 100 K) to minimize thermal motion. Key metrics:
- R factor : Aim for <0.05 (e.g., R = 0.024 in related dichloropyrimidines ).
- Data-to-parameter ratio : Maintain >15:1 to ensure model reliability .
- Challenges : Address disorder in ethyl/methoxy groups via restrained refinement. Validate against DFT-calculated bond lengths (e.g., C-Cl: 1.72–1.75 Å) .
Q. What strategies analyze hydrogen bonding networks in crystalline pyrimidines?
- Graph Set Analysis : Use Mercury CSD to identify motifs (e.g., or ). For example, ClN contacts (~3.10 Å) in chloropyrimidines form 3D frameworks .
- Thermodynamic Stability : Compare packing coefficients (0.65–0.75) and lattice energy calculations (PIXEL method) to assess crystal stability .
Q. How do ethyl and methoxy substituents influence reactivity in nucleophilic substitutions?
- Steric Effects : The ethyl group at position 5 hinders axial attack, favoring equatorial substitution. Methoxy groups at 2 and 6 positions activate the pyrimidine ring via electron donation, enhancing reactivity at position 4.
- Electronic Effects : Chlorine at position 4 becomes a leaving group in SNAr reactions. Ethyl groups increase steric bulk but have minimal electronic impact compared to methoxy .
Methodological Guidance
Q. How to validate contradictory crystallographic data (e.g., bond lengths vs. computational models)?
- Cross-Validation : Compare experimental bond lengths (X-ray) with DFT-optimized geometries (B3LYP/6-31G* basis set). Discrepancies >0.05 Å suggest thermal motion or disorder.
- Tools : Use Mercury’s "Packing Similarity" to compare with analogous structures in the Cambridge Structural Database (CSD) .
Q. What safety protocols are critical for handling chlorinated pyrimidines?
- Containment : Use fume hoods for reactions involving POCl₃ or volatile chlorinated intermediates.
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Monitor air quality for Cl₂ or HCl emissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
